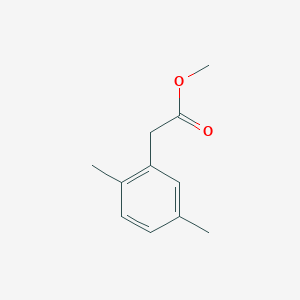

(2,5-Dimethylphenyl)acetic acid methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,5-dimethylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-5-9(2)10(6-8)7-11(12)13-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDJLOGSHLBSRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dimethylphenyl Acetic Acid Methyl Ester and Its Key Precursors

Synthesis of 2,5-Dimethylphenylacetic Acid Precursors

The industrial synthesis of 2,5-dimethylphenylacetic acid typically commences with p-xylene (B151628) and proceeds through a series of well-established reactions. A common and efficient route involves an initial Friedel-Crafts acylation, followed by functionalization of the resulting ketone and subsequent hydrolysis.

The first step in this synthetic sequence is the electrophilic aromatic substitution of p-xylene with chloroacetyl chloride. This reaction, a classic Friedel-Crafts acylation, introduces the two-carbon chain necessary for the final acetic acid structure. The reaction is catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most frequently employed catalyst. google.com The acylation selectively occurs at the position ortho to one of the methyl groups on the p-xylene ring, yielding 2-chloro-1-(2,5-dimethylphenyl)ethanone (B1349594) as the primary product. google.com

The reaction is typically performed in a solvent, which can be an inert chlorinated solvent like dichloromethane (B109758) or, conveniently, an excess of p-xylene itself. google.com The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity. While aluminum chloride is common, other Lewis acids such as iron(III) chloride (FeCl₃) can also be used. google.com

| Reactants | Catalyst | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| p-Xylene, Chloroacetyl Chloride | Aluminum Chloride (AlCl₃) | p-Xylene (excess) | 12-15 | google.com |

| p-Xylene, Chloroacetyl Chloride | Aluminum Chloride (AlCl₃) | p-Xylene (excess) | 20-25 | google.com |

The intermediate, 2-chloro-1-(2,5-dimethylphenyl)ethanone, contains a reactive α-chloro ketone functional group. To facilitate the next step, which is a rearrangement to form the phenylacetate (B1230308) structure, the carbonyl group is typically protected. This is achieved through ketalization with a diol, such as ethylene (B1197577) glycol or neopentyl glycol, in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). google.com

This reaction forms a cyclic ketal, specifically a 1,3-dioxolane (B20135) or 1,3-dioxane (B1201747) derivative. This protected intermediate is then subjected to high temperatures, often in the presence of a base like sodium acetate (B1210297), which induces a rearrangement. google.com In this key step, the chlorine atom is displaced, and the phenyl group migrates, leading to the formation of a hydroxyalkyl 2,5-dimethylphenylacetate. google.com This rearrangement and subsequent hydrolysis is a more efficient and simpler path to the desired carboxylic acid compared to other methods. google.com

The final step in forming the precursor acid is the hydrolysis of the ester mixture obtained from the rearrangement. This is typically accomplished by heating the reaction mixture with a strong base, such as an aqueous solution of sodium hydroxide (B78521). google.com The basic hydrolysis, or saponification, cleaves the ester bonds, liberating the diol and forming the sodium salt of 2,5-dimethylphenylacetic acid. google.com Subsequent acidification of the aqueous solution with a strong mineral acid, like hydrochloric acid, precipitates the free 2,5-dimethylphenylacetic acid, which can then be isolated by filtration. google.comgoogle.com

An alternative, though less common, pathway to 2,5-dimethylphenylacetic acid involves the hydrolysis of 2,5-dimethylbenzyl cyanide. This nitrile intermediate can be prepared from 2,5-dimethylbenzyl chloride (obtained via chloromethylation of p-xylene) by reaction with sodium cyanide. The subsequent hydrolysis of the nitrile to the carboxylic acid can be carried out under either acidic (e.g., with sulfuric and acetic acid) or basic conditions. google.com

Esterification Protocols for Methyl (2,5-Dimethylphenyl)acetate Synthesis

The conversion of 2,5-dimethylphenylacetic acid to its methyl ester, (2,5-Dimethylphenyl)acetic acid methyl ester, is most commonly achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). masterorganicchemistry.comlibretexts.org

The reaction is an equilibrium process. masterorganicchemistry.comlibretexts.org To drive the equilibrium towards the formation of the ester, a large excess of methanol is typically used, which also serves as the solvent. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or hydrochloric acid (HCl). masterorganicchemistry.com The water produced during the reaction can be removed to further shift the equilibrium to the product side, often by azeotropic distillation using a Dean-Stark apparatus if a co-solvent like toluene (B28343) is used. operachem.com The general protocol involves refluxing the mixture of the carboxylic acid, excess methanol, and a catalytic amount of strong acid for several hours. operachem.com After the reaction is complete, the excess methanol is removed under reduced pressure, and the crude ester is purified, typically by extraction and distillation. operachem.com

Multistep Synthetic Routes and Modular Approaches to the Compound and its Derivatives

The synthesis of this compound is inherently a multistep process. The most prominent route, as detailed above, begins with p-xylene and proceeds through four key stages:

Friedel-Crafts Acylation: p-Xylene → 2-chloro-1-(2,5-dimethylphenyl)ethanone. google.com

Ketalization & Rearrangement: Protection of the ketone followed by thermal rearrangement to form a hydroxyalkyl ester. google.com

Hydrolysis: Saponification of the ester to 2,5-dimethylphenylacetic acid. google.com

Esterification: Conversion of the carboxylic acid to the final methyl ester product via Fischer esterification. masterorganicchemistry.comlibretexts.org

A second synthetic route avoids the ketone intermediate and instead proceeds via a nitrile: google.com

Chloromethylation: p-Xylene → 2,5-dimethylbenzyl chloride.

Cyanation: Reaction with sodium or potassium cyanide to form 2,5-dimethylbenzyl cyanide.

Hydrolysis: Conversion of the nitrile to 2,5-dimethylphenylacetic acid.

Esterification: Final conversion to the methyl ester.

These routes offer a modular approach to the synthesis of derivatives. By starting with substituted p-xylenes or using different acylating agents in the Friedel-Crafts step, a variety of substituted phenylacetic acids can be produced. Similarly, the final esterification step can be performed with different alcohols (e.g., ethanol, propanol) to yield the corresponding ethyl, propyl, or other alkyl esters.

Advanced Synthetic Methodologies Involving the (2,5-Dimethylphenyl) Moiety

Beyond the classical methods, modern synthetic chemistry offers advanced techniques for the formation and functionalization of molecules containing the (2,5-dimethylphenyl) moiety. These methods provide alternative and often more efficient or selective routes to complex derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Starting from a halogenated 2,5-dimethylbenzene (e.g., 1-bromo-2,5-dimethylbenzene), various groups can be introduced using reactions like the Suzuki (coupling with boronic acids), Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines). sigmaaldrich.com These reactions are catalyzed by palladium complexes with specific ligands and offer high functional group tolerance and regioselectivity. sigmaaldrich.comrsc.org

C-H Activation/Functionalization: A more recent and highly sought-after strategy involves the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.org Transition metal catalysts, particularly palladium, can selectively activate and replace a C-H bond on the 2,5-dimethylphenyl ring with another functional group. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials (like aryl halides), making syntheses more atom-economical and efficient. nih.gov For instance, direct arylation polymerization (DArP) has been used to create novel polymers by coupling aryl halides with monomers where C-H activation occurs. nih.gov

These advanced methodologies significantly expand the synthetic toolbox, enabling the creation of novel and complex derivatives built upon the (2,5-dimethylphenyl) scaffold for applications in materials science, pharmaceuticals, and agrochemicals.

Application of Aldol (B89426) Condensation Reactions

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. ncert.nic.in While not a direct route to this compound, the principles of aldol chemistry are relevant for creating more complex structures from this scaffold.

For instance, a cross-aldol condensation could be envisioned between a ketone and an aldehyde derivative of the (2,5-dimethylphenyl) group. ncert.nic.in If both reactants possess α-hydrogens, a mixture of up to four products can result, necessitating careful control of reaction conditions to achieve selectivity. ncert.nic.in

Table 1: Potential Products in a Cross-Aldol Condensation

| Reactant A | Reactant B | Product Type |

|---|---|---|

| Ethanal | Propanal | Self-condensation of Ethanal |

| Ethanal | Propanal | Self-condensation of Propanal |

| Ethanal | Propanal | Cross-condensation Product 1 |

| Ethanal | Propanal | Cross-condensation Product 2 |

This table illustrates the mixture of products that can arise from a cross-aldol condensation where both reactants have α-hydrogens. ncert.nic.in

Halogenation and Cyclization Reactions (e.g., Bromolactonization) for Scaffold Modification

Halogenation is a key electrophilic aromatic substitution reaction used to introduce halogen atoms onto an aromatic ring, which can then serve as handles for further functionalization. numberanalytics.com The halogenation of the (2,5-dimethylphenyl) scaffold requires a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), to activate the halogen (Cl₂ or Br₂) and make it a sufficiently strong electrophile to react with the aromatic ring. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the formation of a carbocation intermediate (arenium ion), which then loses a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com

The regioselectivity of the halogenation is directed by the existing methyl groups on the ring. Once halogenated, the derivative can undergo various subsequent reactions. While bromolactonization is specific to molecules with a carboxylic acid and a double bond in proximity, analogous intramolecular cyclization reactions can be designed for suitably functionalized derivatives of (2,5-dimethylphenyl)acetic acid to create complex polycyclic structures.

Factors Influencing Aromatic Halogenation:

Catalyst: Lewis acids like FeCl₃ or AlCl₃ are essential for activating less reactive aromatic rings. numberanalytics.commt.com

Solvent: Polar solvents can accelerate the halogenation of highly activated rings like phenols. wikipedia.org

Substituents: The electron-donating methyl groups on the (2,5-dimethylphenyl) ring activate it towards electrophilic substitution.

Utilization of Named Reactions (e.g., Hantzsch Thiazole (B1198619) Synthesis, Aryne-Induced Stevens Rearrangement)

Named reactions provide powerful tools for constructing complex molecular architectures.

The Hantzsch thiazole synthesis is a classic method for preparing thiazole rings by reacting an α-haloketone with a thioamide. chemhelpasap.comorganic-chemistry.org A precursor like 2-chloro-1-(2,5-dimethylphenyl)ethanone could react with thiourea (B124793) in a solvent such as methanol. chemhelpasap.comnih.gov The reaction typically proceeds via an initial Sₙ2 reaction, followed by intramolecular cyclization and dehydration to form the 2-aminothiazole (B372263) ring. chemhelpasap.comnih.gov Microwave-assisted Hantzsch reactions have been shown to reduce reaction times and improve yields compared to conventional heating. nih.gov

The Aryne-Induced Stevens Rearrangement is a transition-metal-free method for forming carbon-carbon bonds. acs.orgnih.govfigshare.com This reaction involves the generation of a highly reactive aryne intermediate, which then reacts with a tertiary amine to form a nitrogen ylide. This ylide subsequently undergoes a organic-chemistry.orgacs.org-sigmatropic rearrangement to yield a functionalized amine. acs.orgresearchgate.net A synthetic strategy could involve preparing a precursor from the (2,5-dimethylphenyl) scaffold that, upon treatment with a strong base, generates the corresponding aryne, leading to complex rearranged products. orgsyn.org

Click Chemistry and Condensation Strategies in Heterocyclic Synthesis

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. alliedacademies.orgwikipedia.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a 1,2,3-triazole ring. alliedacademies.orgdigitellinc.com

To apply this strategy, the this compound scaffold would first need to be functionalized with either a terminal alkyne or an azide (B81097) group. This modified precursor could then be "clicked" with a complementary molecule to rapidly generate complex heterocyclic hybrids. illinois.edu These reactions are valued for their reliability and compatibility with a wide range of functional groups. apjonline.in

Key Features of Click Chemistry:

High Yields: Reactions proceed to completion or near completion. illinois.edu

Benign Solvents: Often can be performed in environmentally friendly solvents, including water. illinois.edu

Modularity: Allows for the simple joining of molecular building blocks. wikipedia.org

Biocompatibility: Many click reactions can be performed in biological systems. alliedacademies.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-P Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. A halogenated derivative of the (2,5-dimethylphenyl) scaffold, for example, 4-bromo-2,5-dimethylphenylacetic acid methyl ester, would be an ideal substrate for these reactions.

In a Palladium-Catalyzed C-P Coupling , this aryl bromide could be coupled with a secondary phosphine (B1218219) oxide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., dppf). organic-chemistry.org This methodology allows for the synthesis of tertiary phosphine oxides, which are valuable compounds in materials science and as ligands themselves. organic-chemistry.orgacs.org The reaction conditions, including the choice of base and ligand, are crucial for achieving good yields, especially with sterically hindered substrates. organic-chemistry.org The addition of iodide salts can sometimes accelerate these coupling reactions. acs.org

Similarly, Suzuki coupling reactions could be used to form C-C bonds by reacting the aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. nih.gov

Optimization Strategies and Process Development in Synthesis

The efficiency, yield, and sustainability of synthesizing this compound are heavily influenced by the optimization of reaction parameters.

Impact of Catalytic Systems and Reaction Conditions (Temperature, Solvents, Reagents)

The final esterification step, converting (2,5-dimethylphenyl)acetic acid to its methyl ester, is a prime example where optimization is critical. Esterification is a reversible reaction, and strategies to drive it towards completion include using an excess of one reagent (typically the alcohol) or removing the water byproduct. mdpi.com

Catalytic Systems:

Homogeneous Acid Catalysts: Traditional catalysts like sulfuric acid are effective but can be corrosive and difficult to separate from the product. mdpi.com

Heterogeneous Acid Catalysts: Solid acid catalysts such as zeolites, ion-exchange resins, and metal oxides offer significant advantages, including easier product separation, catalyst reusability, and reduced waste. mdpi.commdpi.com For example, fly ash, which contains mixed metal oxides like alumina (B75360) and silica, has been successfully used as a low-cost, efficient catalyst for esterification. acs.org

Enzymatic Catalysts: Lipases can catalyze esterification under mild conditions, offering high selectivity. mdpi.com

Reaction Conditions:

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition. Optimal temperatures are specific to the catalytic system used. For instance, a study on methyl ester sulfonate synthesis found the highest yield (98.67%) at 100°C. ugm.ac.idugm.ac.id

Solvents: The choice of solvent can impact reactant solubility and reaction rates. In some modern approaches, reactions are run in benign solvents or even solvent-free conditions to improve the green chemistry profile of the process. rsc.org

Reagents and Time: The molar ratio of reactants and the reaction time are critical variables. Optimization studies often involve varying these parameters to find the conditions that provide the maximum yield in the shortest time. For example, in one esterification process, a catalyst concentration of 12 wt%, a reaction time of 3 hours, and a temperature of 100°C were found to be optimal. researchgate.net Kinetic analysis can be a powerful tool for rational optimization, providing more insight than traditional single-point screening. nih.gov

Table 2: Effect of Reaction Time and Temperature on Methyl Ester Yield

| Time (minutes) | Temperature (°C) | Yield (%) |

|---|---|---|

| 20 | 80 | 95.67 |

| 40 | 100 | 98.67 |

Data derived from a study on methyl ester sulfonate synthesis, illustrating the combined effect of time and temperature on product yield. ugm.ac.id

Regioselectivity Control in Aromatic Substitutions and Side-Chain Reactions

The synthesis of (2,5-Dimethylphenyl)acetic acid and its methyl ester typically originates from p-xylene. The regiochemical outcome of the synthesis is largely determined by the directing effects of the two methyl groups on the aromatic ring during electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation.

The methyl groups are activating and ortho-, para-directing substituents. pearson.comquora.comlibretexts.org This means they increase the rate of electrophilic aromatic substitution compared to benzene (B151609) and direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. In p-xylene, the para position is already occupied by a methyl group, so substitution is directed to the positions ortho to each of the methyl groups (positions 2, 3, 5, and 6). Since positions 2 and 6 are ortho to the methyl group at position 1, and positions 3 and 5 are ortho to the methyl group at position 4, all four available positions are activated.

A common and crucial step in the synthesis of (2,5-Dimethylphenyl)acetic acid is the Friedel-Crafts acylation of p-xylene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.comgoogle.com This reaction introduces an acetyl group onto the benzene ring, forming 2,5-dimethylacetophenone. The directing effects of the two methyl groups guide the incoming acylium ion predominantly to one of the available ortho positions, leading to the desired 2,5-disubstituted product. While some formation of other isomers might occur, the 2,5-isomer is the major product due to the combined directing influence of the two methyl groups. acs.orgplymouth.ac.uk

Once 2,5-dimethylacetophenone is synthesized, the focus shifts to the modification of the side-chain to form the acetic acid moiety. A notable method for this transformation is the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.orgmsu.edu This reaction converts aryl alkyl ketones into the corresponding thioamides by treatment with sulfur and a secondary amine, such as morpholine. wikipedia.orgcambridge.org The resulting thiomorpholide of 2,5-dimethylphenylacetic acid can then be hydrolyzed to yield (2,5-Dimethylphenyl)acetic acid. sciencemadness.org The Willgerodt-Kindler reaction is particularly useful as it achieves both the migration of the carbonyl group to the terminal carbon of the alkyl chain and its oxidation. wikipedia.org

An alternative to the Willgerodt-Kindler reaction involves the conversion of 2,5-dimethylacetophenone to an α-halo ketone, followed by a rearrangement reaction. For instance, α-bromination of 2,5-dimethylacetophenone, followed by reaction with a nucleophile, can lead to intermediates that can be hydrolyzed to the desired acid. Control of reaction conditions in these side-chain manipulations is critical to avoid unwanted byproducts.

The final step in the synthesis of the target compound is the esterification of (2,5-Dimethylphenyl)acetic acid with methanol, typically under acidic conditions. This is a standard reaction, and regioselectivity is not a concern at this stage as the reaction occurs at the carboxylic acid group and does not involve the aromatic ring.

Integration of Process Analytical Technology (PAT) for In-line Reaction Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. thermofisher.com The integration of PAT is crucial for optimizing the synthesis of this compound, enhancing process understanding, and ensuring batch-to-batch consistency. mt.comdiscoveracs.org

Spectroscopic techniques are particularly well-suited for in-line monitoring of the key transformations in this synthesis. rsc.orgresearchgate.net For instance, in the Friedel-Crafts acylation of p-xylene, in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy can be employed to monitor the reaction progress in real-time. mt.com By tracking the disappearance of the characteristic carbonyl stretching frequency of the acylating agent (e.g., acetyl chloride) and the appearance of the carbonyl band of the product (2,5-dimethylacetophenone), the reaction kinetics can be determined, and the endpoint can be identified accurately. This real-time data allows for precise control over reaction time, preventing the formation of impurities due to over- or under-reaction.

Similarly, during the esterification of (2,5-Dimethylphenyl)acetic acid with methanol, in-line FTIR spectroscopy can monitor the concentration of the carboxylic acid (reactant) and the ester (product). The broad O-H stretch of the carboxylic acid will decrease, while the characteristic C=O and C-O stretches of the methyl ester will increase as the reaction proceeds. This allows for the continuous monitoring of the conversion and helps in optimizing reaction parameters such as temperature and catalyst concentration to drive the equilibrium towards the product side.

Below is a table summarizing potential PAT applications for key steps in the synthesis of this compound:

| Synthetic Step | Critical Process Parameters (CPPs) | PAT Tool | Measurement |

| Friedel-Crafts Acylation | Reactant concentration, product formation, reaction endpoint | In-line FTIR/Raman Spectroscopy | Disappearance of acylating agent carbonyl peak, appearance of ketone carbonyl peak |

| Willgerodt-Kindler Reaction | Intermediate formation, reaction completion | In-line HPLC/FTIR Spectroscopy | Monitoring the conversion of the ketone to the thioamide intermediate |

| Hydrolysis of Thioamide | Conversion to carboxylic acid, reaction endpoint | In-line FTIR/pH measurement | Disappearance of thioamide peaks, appearance of carboxylic acid carbonyl peak, pH change |

| Esterification | Reactant and product concentration, reaction equilibrium | In-line FTIR Spectroscopy | Decrease in carboxylic acid O-H and C=O bands, increase in ester C=O and C-O bands |

The data generated from these PAT tools can be used to build kinetic models of the reactions, leading to a deeper process understanding. mt.com This knowledge is invaluable for process optimization, scale-up, and the implementation of automated control strategies to ensure a robust and efficient manufacturing process.

Green Chemistry Principles in Synthetic Route Design and Implementation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes.

One of the key principles of green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. libretexts.orgchemistry-teaching-resources.comstudymind.co.uk Rearrangement and addition reactions are inherently more atom-economical than substitution and elimination reactions, which generate byproducts. chemistry-teaching-resources.com

C₈H₁₀ (p-xylene) + C₂H₃ClO (acetyl chloride) → C₁₀H₁₂O (2,5-dimethylacetophenone) + HCl

In an ideal scenario where AlCl₃ is a true catalyst (which it is not in this case, as it is consumed and requires quenching), the atom economy would be calculated as:

Molecular Weight of C₁₀H₁₂O = 148.20 g/mol

Molecular Weight of C₈H₁₀ = 106.17 g/mol

Molecular Weight of C₂H₃ClO = 78.50 g/mol

Atom Economy = [MW of product / (Σ MW of reactants)] x 100 = [148.20 / (106.17 + 78.50)] x 100 ≈ 80.2%

This calculation does not account for the AlCl₃ and the subsequent hydrolysis step which generates significant aluminum hydroxide waste. To improve the greenness of this step, the use of reusable solid acid catalysts, such as zeolites, has been explored for Friedel-Crafts acylations. acs.orgrsc.org Zeolites can offer high regioselectivity and can be easily separated and reused, minimizing waste. plymouth.ac.ukrsc.org

Another green chemistry principle is the use of safer solvents and auxiliaries . Traditional Friedel-Crafts reactions often use chlorinated solvents. A greener alternative described in some synthetic preparations for 2,5-dimethylphenylacetic acid is to use an excess of p-xylene as both the reactant and the solvent. google.com After the reaction, the excess p-xylene can be recovered and recycled.

The Willgerodt-Kindler reaction, while useful, often requires high temperatures and the use of sulfur and morpholine, which have associated health and environmental concerns. Research into more benign methods for the conversion of the acetyl group to the acetic acid side-chain is an area for potential green chemistry improvements. For example, catalytic oxidation methods could offer a more sustainable alternative.

Finally, the esterification step is often catalyzed by strong mineral acids like sulfuric acid, which can cause corrosion and waste generation issues. The use of solid acid catalysts or enzymatic methods (as will be discussed in the next section) can make this step greener.

The following table summarizes the application of green chemistry principles to the synthesis of (2,5-Dimethylphenyl)acetic acid:

| Green Chemistry Principle | Application in Synthesis | Potential Improvement |

| Atom Economy | Maximize incorporation of reactant atoms into the product. | Use of addition and rearrangement reactions where possible. |

| Use of Catalysis | Replace stoichiometric reagents (like AlCl₃) with catalytic alternatives. | Employing reusable solid acid catalysts like zeolites for acylation. |

| Safer Solvents | Minimize or eliminate the use of hazardous solvents. | Using excess p-xylene as both reactant and solvent; exploring solvent-free conditions. |

| Waste Prevention | Design syntheses to produce minimal waste. | Catalyst recycling; avoiding stoichiometric reagents that generate inorganic waste. |

By critically evaluating each step of the synthesis through the lens of these principles, more sustainable and efficient routes to this compound can be developed.

Biocatalytic Approaches for Analogous Chiral Compounds

While this compound is an achiral molecule, its core structure is analogous to many chiral 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens" (e.g., ibuprofen (B1674241) and naproxen). nih.govviamedica.pl The anti-inflammatory activity of these drugs often resides primarily in the (S)-enantiomer. viamedica.plubbcluj.ro Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and green tool for the synthesis of such chiral compounds with high enantioselectivity. chemrxiv.orgnih.govnih.gov

The most common biocatalytic strategy for producing enantiomerically pure profens is the kinetic resolution of a racemic mixture. nih.govresearchgate.net This can be achieved through two main approaches using lipases, which are a class of hydrolase enzymes:

Enantioselective hydrolysis of a racemic ester: A racemic ester of the analogous chiral acid (e.g., methyl (R,S)-2-(2,5-dimethylphenyl)propanoate) is treated with a lipase (B570770) in an aqueous medium. The lipase selectively hydrolyzes one of the enantiomers (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. nih.govalmacgroup.com The resulting mixture of the (S)-acid and (R)-ester can then be separated.

Enantioselective esterification of a racemic acid: A racemic acid (e.g., (R,S)-2-(2,5-dimethylphenyl)propanoic acid) is reacted with an alcohol in a non-aqueous solvent in the presence of a lipase. The enzyme catalyzes the esterification of only one of the acid enantiomers (e.g., the (R)-acid), leaving the desired (S)-acid unreacted. ubbcluj.romdpi.com

A variety of lipases have been shown to be effective for the kinetic resolution of profens, with the choice of enzyme often determining the enantiopreference. Common lipases used for this purpose include those from Candida antarctica (Lipase B, often immobilized as Novozym 435), Candida rugosa, and Pseudomonas cepacia. nih.govnih.govscirp.org

The table below provides examples of lipases and their application in the kinetic resolution of profen analogues:

| Lipase Source | Reaction Type | Substrate | Product | Stereopreference |

| Candida antarctica Lipase B (CALB) | Esterification | Racemic Ibuprofen | (R)-Ibuprofen ester | (R)-selective |

| Candida rugosa Lipase (CRL) | Hydrolysis | Racemic Naproxen methyl ester | (S)-Naproxen | (S)-selective |

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | Racemic Ketoprofen ester | (S)-Ketoprofen | (S)-selective |

These biocatalytic methods offer several advantages over traditional chemical resolutions. Reactions are typically performed under mild conditions (room temperature and neutral pH), which minimizes side reactions like racemization. researchgate.net Enzymes are biodegradable and can often be immobilized and reused, aligning with the principles of green chemistry. chemrxiv.org

Therefore, should a chiral analogue of (2,5-Dimethylphenyl)acetic acid be desired, for example, by introducing a methyl group at the α-position of the side chain to create 2-(2,5-dimethylphenyl)propanoic acid, biocatalytic kinetic resolution using lipases would be a highly effective and sustainable synthetic strategy.

Reactivity and Reaction Mechanism Studies

Influence of Methyl Group Substituents on Aromatic Ring and Ester Reactivity

The presence of two methyl groups on the phenyl ring significantly influences the reactivity of both the aromatic system and the ester functional group. These effects can be categorized as electronic and steric.

Electronic Effects: Methyl groups are electron-donating groups (+I effect) that activate the aromatic ring towards electrophilic substitution. libretexts.orglumenlearning.com They increase the electron density of the benzene (B151609) ring through an inductive effect, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org The substituents at positions 2 (ortho) and 5 (meta) direct incoming electrophiles primarily to the ortho and para positions relative to themselves. In the case of (2,5-Dimethylphenyl)acetic acid methyl ester, the directing effects of the two methyl groups and the CH₂COOCH₃ group combine. The methyl groups strongly activate the ring, while the methylene (B1212753) ester group has a weaker deactivating or mildly activating effect. The primary activation comes from the methyl groups, which would direct incoming electrophiles to positions 3, 4, and 6.

Steric Effects: The methyl group at the ortho position (position 2) can exert steric hindrance. This bulkiness can impede the approach of reagents to both the adjacent positions on the aromatic ring and the ester group itself. numberanalytics.com For reactions involving the ester carbonyl, such as nucleophilic acyl substitution, the ortho-methyl group can sterically hinder the attack of a nucleophile on the carbonyl carbon, potentially slowing down reaction rates compared to an unsubstituted or para-substituted analogue. khanacademy.org

Functional Group Transformations and Derivatization

The structure of this compound allows for a variety of functional group transformations at the ester moiety, the aromatic ring, and the benzylic side chain.

Oxidation and Reduction Pathways of the Ester and Related Ketones

Oxidation: The alkyl side chain of the aromatic ring can be susceptible to oxidation under strong oxidizing conditions. For instance, treatment of alkylbenzenes with powerful oxidizing agents like potassium permanganate (B83412) or chromic acid typically results in the oxidation of the benzylic carbon to a carboxylic acid, provided a benzylic hydrogen is present. libretexts.org In the case of the parent acid, phenylacetic acid, oxidation can lead to oxidative decarboxylation to yield products like benzaldehyde. orientjchem.org

Reduction: The ester functional group can be reduced to the corresponding primary alcohol, (2,5-dimethylphenyl)ethanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Related ketones, such as 2',5'-dimethylacetophenone, can be reduced to the corresponding secondary alcohol. fishersci.ca Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄). rsc.orgscribd.comblogspot.commorressier.com The reduction of substituted acetophenones has been studied to understand the influence of substituents on reaction kinetics. rsc.org

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring and Side Chain

Nucleophilic Substitution: The primary site for nucleophilic attack on the ester is the electrophilic carbonyl carbon. This leads to nucleophilic acyl substitution, a fundamental reaction for esters. khanacademy.orgmasterorganicchemistry.comyoutube.com This pathway is central to reactions like hydrolysis and aminolysis. masterorganicchemistry.comyoutube.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) (⁻OCH₃) leaving group. youtube.com

The side chain also contains a benzylic position (the carbon atom attached to the aromatic ring). While less reactive towards nucleophiles than the carbonyl carbon, substitution at this position can occur under certain conditions, particularly if a good leaving group is present.

Electrophilic Aromatic Substitution: As mentioned, the dimethyl-substituted benzene ring is activated towards electrophilic aromatic substitution (EAS). libretexts.orglibretexts.orgmsu.edu Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are directed by the existing substituents. The two methyl groups and the CH₂COOCH₃ group collectively direct incoming electrophiles. The activating methyl groups are ortho, para-directing, making positions 3, 4, and 6 the most likely sites for substitution. masterorganicchemistry.comfiveable.me The outcome will depend on a balance of electronic activation and steric hindrance from the ortho-methyl and the side chain. colorado.edu

Rearomatization and Side-Chain Substitution Reactions

Certain synthetic pathways involving precursors to (2,5-Dimethylphenyl)acetic acid showcase rearrangement and side-chain substitution reactions. For example, the Willgerodt-Kindler reaction allows for the conversion of aryl alkyl ketones, like 2',5'-dimethylacetophenone, into the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid (2,5-dimethylphenylacetic acid). sciencemadness.orgwikipedia.orgorganic-chemistry.org This reaction involves the remarkable migration of the carbonyl function along the alkyl chain to the terminal position. wikipedia.orgcambridge.orgresearchgate.net

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound provides insight into its reactivity and allows for the prediction of reaction outcomes.

Kinetic Analysis of Ester Aminolysis and Hydrolysis Mechanisms

Hydrolysis: Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. wikipedia.orgucalgary.cajk-sci.com

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. libretexts.org The mechanism is the reverse of the Fischer esterification. wikipedia.org It begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. ucalgary.cayoutube.comchemguide.co.uk Subsequent proton transfers and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst. youtube.comchemguide.co.uk Kinetic studies on similar esters, like methyl acetate (B1210297), show that the reaction follows pseudo-first-order kinetics when water is in large excess. psu.edudoubtnut.comegyankosh.ac.in

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. wikipedia.orgmasterorganicchemistry.com The mechanism involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, expelling the methoxide ion. masterorganicchemistry.com A rapid acid-base reaction between the resulting carboxylic acid and the methoxide ion drives the reaction to completion. ucalgary.camasterorganicchemistry.com

Aminolysis: Ester aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. Kinetic studies on related esters show that the reaction can proceed through either a concerted or a stepwise mechanism involving a zwitterionic tetrahedral intermediate. researchgate.net The specific pathway often depends on the reactivity of the nucleophile (amine) and the stability of the leaving group.

The table below presents representative kinetic data for the hydrolysis of a related ester, illustrating the effect of reaction conditions.

| Catalyst | Temperature (K) | Rate Constant (k) | Reaction Order |

|---|---|---|---|

| HCl (excess) | 298 | Variable (pseudo-first order) | Pseudo-First |

| Amberlyst 15 (Ion Exchange Resin) | 313 | Data Dependent on Model (e.g., LHHW) | Complex (Heterogeneous) |

| Amberlyst 15 (Ion Exchange Resin) | 323 | Data Dependent on Model (e.g., LHHW) | Complex (Heterogeneous) |

Data is illustrative and based on studies of methyl acetate hydrolysis. psu.edudoubtnut.com

Based on the conducted research, there is a significant lack of specific published studies on the reactivity and reaction mechanism of "this compound" that align with the detailed outline provided. The scientific literature does not appear to contain specific experimental or computational data regarding the reaction intermediates, transition states, stereochemistry, or detailed theoretical mechanism analyses (DFT, BET) for this particular compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline for "this compound". The available information is general to the parent carboxylic acid or related theoretical concepts, but not specific to the methyl ester .

Advanced Structural Elucidation and Characterization Methodologies

X-ray Crystallography and Solid-State Structural Analysis

A search of publicly available crystallographic databases did not yield a reported single-crystal X-ray structure for (2,5-Dimethylphenyl)acetic acid methyl ester. Should a suitable single crystal of the compound be grown and analyzed, this technique would provide conclusive proof of its covalent structure and detailed insights into its solid-state packing and intermolecular interactions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. scirp.orgnih.gov By partitioning the crystal electron density, it defines a unique surface for a molecule within its crystalline environment. This surface can be mapped with different properties, such as dnorm (normalized contact distance), to highlight regions of significant intermolecular contact.

A hypothetical breakdown of these contributions, based on the functional groups present, is presented in the table below. The dominant interactions would likely be H···H contacts due to the abundance of hydrogen atoms on the methyl groups and the phenyl ring. nih.govnih.gov Other significant interactions would include C···H/H···C contacts, arising from interactions between the phenyl rings and methyl groups, and O···H/H···O contacts involving the ester group. nih.govnih.gov

Hypothetical Intermolecular Interaction Contributions for this compound

| Interaction Type | Hypothetical Contribution (%) | Description of Interaction |

| H···H | ~50-65% | Interactions between hydrogen atoms on the methyl groups and the aromatic ring. These are typically the most abundant contacts. nih.gov |

| C···H/H···C | ~15-25% | Interactions involving the carbon atoms of the phenyl ring and methyl groups with nearby hydrogen atoms, potentially including C-H···π interactions. nih.govnih.gov |

| O···H/H···O | ~5-15% | Interactions involving the oxygen atoms of the ester group with hydrogen atoms on neighboring molecules. nih.gov |

| C···C | < 5% | Potential for weak π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov |

| Other | < 5% | Minor contributions from other possible contacts. |

This table is illustrative and based on typical values for similar organic molecules. Actual percentages would require experimental crystallographic data and subsequent Hirshfeld analysis.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions in Crystalline States

The crystal structure of a compound is stabilized by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. scirp.orgresearchgate.net For this compound, the primary sites for hydrogen bonding would be the oxygen atoms of the methyl ester group, which can act as hydrogen bond acceptors. researchgate.net

While the molecule itself lacks strong hydrogen bond donors (like O-H or N-H groups), it can participate in weak C-H···O hydrogen bonds. nih.gov These interactions, where a carbon-bound hydrogen atom interacts with an oxygen atom, can play a significant role in directing the crystal packing arrangement, often forming chains or layers. nih.govresearchgate.net

Other non-covalent interactions that would be critical to the crystal packing of this compound include:

Van der Waals forces: These are ubiquitous interactions arising from temporary fluctuations in electron density and are particularly significant in the regions dominated by H···H contacts. nih.gov

C-H···π interactions: The electron-rich π-system of the dimethylphenyl ring can interact with hydrogen atoms from adjacent molecules, contributing to the stability of the crystal lattice. nih.gov

π-π stacking: Depending on the packing arrangement, the aromatic rings of neighboring molecules could stack on top of each other, another stabilizing interaction. The presence and geometry of such interactions would be confirmed by crystallographic analysis. mdpi.com

Without experimental data, the specific motifs formed by these interactions (e.g., dimers, chains, or sheets) and their precise geometric parameters remain speculative. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Investigations

The electronic structure is fundamental to understanding the chemical behavior of a molecule. Advanced computational techniques offer a detailed picture of electron distribution, orbital interactions, and bonding characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.comresearchgate.net For (2,5-Dimethylphenyl)acetic acid methyl ester, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of its ground state. researchgate.net

Once the optimized geometry is obtained, DFT can be used to calculate a range of electronic properties. These properties help in understanding the molecule's behavior in electric fields and its interaction with other molecules.

| Electron Affinity | The energy released when an electron is added to the molecule. | Indicates the molecule's capacity to be reduced. |

Furthermore, DFT is employed for spectroscopic predictions. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. researchgate.netresearchgate.net Comparing this theoretical spectrum with experimental data helps confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, providing a theoretical UV-Vis absorption spectrum. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. malayajournal.orgmdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. mdpi.com

For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution reveals the most likely sites for nucleophilic and electrophilic attack. wuxiapptec.com

Table 2: Conceptual Frontier Molecular Orbital Data

| Orbital | Energy (eV) | Role in Reactivity | Implication for this compound |

|---|---|---|---|

| HOMO | EHOMO | Electron Donor (Nucleophilicity) | The energy of the HOMO indicates its ability to donate electrons in a reaction. The spatial plot shows regions of high electron density, likely centered on the phenyl ring and ester oxygen atoms. |

| LUMO | ELUMO | Electron Acceptor (Electrophilicity) | The energy of the LUMO indicates its ability to accept electrons. The spatial plot reveals electron-deficient regions, such as the carbonyl carbon of the ester group. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical Stability & Reactivity | A smaller gap would indicate higher reactivity, making the molecule more susceptible to chemical reactions. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions, measured as second-order perturbation energy (E(2)), quantifies the extent of electron delocalization, also known as hyperconjugation. acadpubl.eu

Table 3: Example of NBO Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C-C) phenyl | π*(C-C) phenyl | High | π-electron delocalization within the aromatic ring. |

| LP(O) carbonyl | π*(C=O) | Moderate | Lone pair delocalization contributing to resonance in the ester group. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. chemrxiv.org

Red/Yellow regions indicate negative potential, corresponding to areas of high electron density. These sites are attractive to electrophiles. researchgate.net

Blue regions indicate positive potential, corresponding to areas of low electron density or electron deficiency. These sites are susceptible to nucleophilic attack. researchgate.net

Green regions represent neutral or near-zero potential.

In this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the ester group due to their high electronegativity and lone pairs. Conversely, a positive potential (blue) would be expected around the hydrogen atoms and the carbonyl carbon, identifying them as potential sites for nucleophilic interaction. chemrxiv.org

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to provide a rigorous definition of atoms and chemical bonds within a molecule. wikipedia.org This method identifies critical points in the electron density to characterize atomic interactions. wiley-vch.de

A key feature of QTAIM is the "bond path," a line of maximum electron density that links two chemically bonded atomic nuclei. The properties of the electron density at the bond critical point (BCP) along this path reveal the nature of the chemical bond (e.g., covalent, ionic, or hydrogen bond). For this compound, QTAIM could be used to precisely characterize the C-C and C-O bonds within the ester group and the aromatic ring, providing quantitative measures of their covalent character and strength. wiley-vch.de

Simulation and Modeling of Molecular Systems

The data obtained from quantum chemical calculations, such as optimized geometries and partial atomic charges, can be used to develop parameters for classical force fields. These force fields are then employed in molecular dynamics (MD) simulations. researchgate.net MD simulations can model the behavior of a large number of this compound molecules over time, providing insights into their bulk properties, interactions with solvents, and dynamic behavior in various environments. researchgate.net

Molecular Dynamics Simulations (Computational Aspects) for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscapes and intermolecular interactions of this compound. By simulating the atomic motions over time, researchers can gain a detailed understanding of the molecule's flexibility, preferred shapes (conformers), and how it interacts with its environment.

The process begins with the creation of an accurate, all-atom model of the molecule. A force field—a set of parameters that defines the potential energy of the system—is then assigned to describe the interactions between atoms. For an organic molecule like this compound, force fields such as AMBER, CHARMM, or OPLS are commonly employed. The molecule is then placed in a simulated environment, which could be a vacuum to study its intrinsic properties or a solvent box (e.g., water, chloroform) to mimic solution-phase behavior.

The simulation itself involves solving Newton's equations of motion for each atom in the system, typically in femtosecond time steps. Over the course of nanoseconds to microseconds of simulation time, a trajectory is generated that chronicles the positions and velocities of all atoms. Analysis of this trajectory reveals the conformational landscape of the molecule. Key dihedral angles, such as those around the C-C bond connecting the phenyl ring to the acetic acid moiety and the C-O bond of the ester group, are monitored to identify the most stable and frequently adopted conformations.

These simulations can also elucidate non-covalent interactions, such as van der Waals forces and potential hydrogen bonding (if interacting with protic solvents or other molecules), that govern the compound's behavior in a condensed phase. The insights gained from MD simulations are critical for understanding how the molecule's shape and flexibility influence its macroscopic properties.

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, CHARMM, OPLS | To define the potential energy and interactions of atoms. |

| Solvent Model | TIP3P, SPC/E (for water) | To simulate the effect of the solvent environment. |

| Simulation Time | Nanoseconds to Microseconds | To adequately sample the conformational space. |

| Time Step | 1-2 Femtoseconds | To accurately integrate the equations of motion. |

| Ensemble | NVT, NPT | To maintain constant temperature and/or pressure. |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational quantum chemistry methods are instrumental in predicting the spectroscopic parameters of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for confirming molecular structures and interpreting experimental spectra.

The standard approach for calculating NMR chemical shifts involves Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost. The first step is to obtain an optimized molecular geometry of this compound. This is typically done using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)).

Once the optimized structure is obtained, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS). The chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) nuclei can be predicted.

The accuracy of these predictions can be influenced by several factors, including the choice of DFT functional, the basis set, and the treatment of solvent effects. Solvation can be modeled implicitly using continuum models (e.g., PCM) or explicitly by including solvent molecules in the quantum mechanical calculation, though the latter is more computationally demanding. Comparing the predicted chemical shifts with experimental data, when available, allows for the validation of the computed structure and provides a deeper understanding of the electronic environment of each nucleus.

| Computational Parameter | Typical Method/Basis Set | Purpose |

| Geometry Optimization | DFT (e.g., B3LYP/6-31G(d)) | To find the lowest energy structure of the molecule. |

| NMR Calculation Method | GIAO | To calculate the magnetic shielding tensors. |

| Reference Standard | Tetramethylsilane (TMS) | To convert absolute shieldings to chemical shifts. |

| Solvent Effects | Implicit (e.g., PCM) or Explicit | To account for the influence of the solvent on chemical shifts. |

Applications and Role in Advanced Organic Synthesis

Function as a Versatile Building Block for the Construction of Complex Organic Molecules

The structural framework of (2,5-Dimethylphenyl)acetic acid and its ester derivative makes it a versatile building block in multi-step organic syntheses. Phenylacetic acids, in general, are recognized as important precursors for biologically active substances, particularly in the crop protection sector. The 2,5-dimethyl substitution pattern on the aromatic ring provides specific steric and electronic properties that can be exploited to construct more complex target molecules with high precision and yield.

The primary utility of this compound is demonstrated in its role as a key intermediate. The synthesis of complex molecules often involves the sequential addition of functional groups and the building of molecular frameworks, and (2,5-Dimethylphenyl)acetic acid serves as a foundational component in these processes. For instance, its structure is incorporated into larger, more complex molecules that exhibit specific biological activities. An example of a complex molecule built upon a related scaffold is Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, a potent calcium channel activator, which highlights the value of the dimethylphenyl moiety in constructing pharmacologically active compounds. chemicalbook.com

Precursor for Diverse Organic Scaffolds and Chemical Intermediates

(2,5-Dimethylphenyl)acetic acid is a well-established precursor for various chemical intermediates, most notably in the agrochemical industry. nih.gov Its primary application is in the synthesis of the insecticide Spirotetramat. google.com In this multi-step synthesis, the parent acid is first converted into a more reactive intermediate, 2,5-Dimethylphenylacetyl chloride. chemicalbook.comgoogle.com This acid chloride is then reacted with other complex amines to build the final spirocyclic structure of the pesticide. google.com

The synthesis of the parent acid itself involves several intermediate stages, starting from p-xylene (B151628). google.com This process underscores the role of the compound within a longer synthetic chain, where each intermediate is a stepping stone to the next.

Table 1: Key Intermediates in the Synthesis of 2,5-Dimethylphenylacetic acid This table is generated based on data from synthetic procedures.

| Intermediate Compound Name | Starting Material | Key Transformation |

| 2-Chloro-1-(2,5-dimethylphenyl)ethanone (B1349594) | p-Xylene, Chloroacetyl chloride | Friedel-Crafts acylation |

| 2-Chloromethyl-2-(2,5-dimethylphenyl)- google.comchemicalbook.comdioxolane | 2-Chloro-1-(2,5-dimethylphenyl)ethanone | Ketal formation |

| Hydroxyalkyl 2,5-dimethylphenylacetates | 2-Chloromethyl-2-(2,5-dimethylphenyl)- google.comchemicalbook.comdioxolane | Rearrangement |

| 2,5-Dimethylphenylacetic acid | Hydroxyalkyl 2,5-dimethylphenylacetates | Hydrolysis |

Development of Chiral Compounds and Enantioselective Synthesis through Related Intermediates

While (2,5-Dimethylphenyl)acetic acid methyl ester is an achiral molecule, its structure is a progenitor to potentially chiral compounds. The methylene (B1212753) carbon (-C H₂-) in the acetic acid side chain is prochiral. The introduction of a substituent at this position, for example, an α-methyl group to create a compound analogous to the profen class of drugs, would result in a chiral center. The synthesis of such a single-enantiomer compound would necessitate the use of asymmetric synthesis or chiral resolution techniques. unige.ch

In modern organic synthesis, obtaining enantiomerically pure compounds is critical, as different enantiomers of a molecule can have vastly different biological activities. tcichemicals.com Although no direct examples of enantioselective synthesis starting from this compound are prominently documented in the provided search results, established methodologies could be applied. One common strategy is chiral resolution, where the racemic carboxylic acid is reacted with a chiral resolving agent (a chiral auxiliary) to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated by methods like crystallization. wikipedia.org For instance, a chiral alcohol like L-(-)-menthol could be used to form diastereomeric esters, which can be separated chromatographically. nih.gov Subsequent removal of the chiral auxiliary would yield the pure enantiomers of the desired α-substituted acid. wikipedia.orgnih.gov

Synthesis of Specialty Chemicals and Advanced Materials Precursors

The most significant application of (2,5-Dimethylphenyl)acetic acid and its derivatives is in the synthesis of specialty chemicals, specifically for the agricultural sector. nih.gov It is a crucial building block for Spirotetramat, a systemic insecticide effective against a wide range of sucking insects. google.com Spirotetramat belongs to the chemical class of cyclic ketoenols and functions by inhibiting lipid biosynthesis in insects. google.com The synthesis involves the reaction of the key intermediate, 2,5-dimethylphenylacetic acid, with cis-4-methoxycyclohexyl-1-carbamate methyl ester to construct the final complex structure. google.com

While its role in producing specialty agrochemicals is well-documented, there is no significant information in the search results indicating its use as a precursor for advanced materials like polymers or other materials science applications. Its utility appears to be concentrated in the synthesis of complex, biologically active organic molecules.

Table 2: Synthesis of Spirotetramat Intermediate This table is generated based on data from synthetic procedures.

| Step | Reactants | Reagents | Product |

| 1 | 2,5-Dimethylphenylacetic acid | Thionyl chloride or similar | 2,5-Dimethylphenylacetyl chloride |

| 2 | 2,5-Dimethylphenylacetyl chloride, Ethyl 1-amino-4-methoxylcyclohexanecarboxylate | Triethylamine, THF | Ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate |

| 3 | Ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate | Potassium tert-butoxide, DMF | cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one |

Rational Design of Derivatives with Tuned Reactivity and Structural Properties

The synthesis of derivatives from a core structure like (2,5-Dimethylphenyl)acetic acid is a fundamental aspect of rational chemical design. By modifying the parent molecule, chemists can create new compounds with fine-tuned properties, such as enhanced biological activity, altered reactivity, or specific physical characteristics. The development of new phenylacetic acid derivatives is often pursued to generate compounds with valuable biological activities or to create starting materials for further functionalization. mdpi.com

The ester form of the molecule, this compound, is itself an example of such a designed derivative. Carboxylic acids are often converted to esters in multi-step syntheses to prevent the acidic proton from interfering with subsequent reaction steps or to modify the solubility and reactivity of the molecule.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing (2,5-Dimethylphenyl)acetic acid methyl ester is intrinsically linked to the principles of green chemistry. Research is increasingly directed towards developing synthetic pathways that are not only efficient but also environmentally benign. A primary focus is the replacement of conventional homogeneous acid catalysts, which often lead to corrosive byproducts and energy-intensive separation processes, with more sustainable alternatives. mdpi.com

Key areas of development include:

Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins, zeolites, and metal oxides are gaining prominence. mdpi.com Their primary advantage lies in their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, thereby reducing waste. mdpi.comorganic-chemistry.org Graphene oxide is also being explored as an efficient and reusable heterogeneous acid catalyst for esterification reactions. organic-chemistry.org

Biocatalysis: The use of enzymes, particularly immobilized lipases, presents a highly selective and mild alternative for ester synthesis. mdpi.com Lipases can catalyze esterification in low-water or non-aqueous environments, offering high yields under gentle reaction conditions. mdpi.com

Renewable Feedstocks: Investigations into producing valuable chemicals from biorenewable sources are on the rise. For instance, itaconic acid, derived from the fermentation of glucose, is used to create polylactam esters, showcasing a pathway from natural sources to functional polymers. rsc.org This trend could eventually influence the upstream synthesis of precursors to (2,5-Dimethylphenyl)acetic acid.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, such as Cross-Dehydrogenative Coupling (CDC) reactions, are being developed. eurekalert.orglabmanager.com These methods improve atom economy and minimize waste generation. eurekalert.orglabmanager.com

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. The synergy between experimental techniques and computational chemistry is set to unravel the intricate details of the esterification of (2,5-Dimethylphenyl)acetic acid.

Future research will likely involve:

In-situ Reaction Monitoring: Advanced spectroscopic techniques will allow for real-time observation of the reaction as it progresses, providing valuable data on reaction kinetics and the formation of intermediates.

Density Functional Theory (DFT) Calculations: Computational methods like DFT are becoming indispensable for modeling reaction pathways. mdpi.com For the synthesis of this compound, DFT can be used to calculate the energy barriers of different mechanistic routes, identify transition states, and understand the role of the catalyst at a molecular level. mdpi.comresearchgate.net This insight is critical for designing more efficient catalysts and optimizing reaction conditions.

Isotopic Labeling Studies: Experiments using isotopically labeled reactants can trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanisms.

Computational Design and Predictive Modeling of Novel Derivatives with Tailored Properties

Computational chemistry is not only a tool for mechanistic understanding but also for the proactive design of new molecules. Predictive modeling allows researchers to estimate the physicochemical and biological properties of hypothetical derivatives of this compound before they are synthesized.

This forward-looking approach includes:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its properties. This can be used to predict the potential applications of new derivatives.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of novel compounds. researchgate.net This is particularly important if the derivatives are being considered for pharmaceutical or agrochemical applications, as it helps to identify promising candidates and flag potential issues early in the development process. researchgate.net

Materials Science Applications: Predictive models can forecast properties relevant to materials science, such as polymer characteristics, which could guide the design of new polymers incorporating the (2,5-Dimethylphenyl)acetic acid moiety.

Exploration of Emerging Catalytic Systems for Efficient Transformations

The development of novel and highly efficient catalysts is a cornerstone of modern chemical synthesis. For the production of this compound, research is moving beyond traditional acid catalysts towards more sophisticated systems.

Emerging catalytic trends include:

Bimetallic Catalysts: Recent breakthroughs have shown that bimetallic oxide clusters, such as those containing Rhodium (Rh) and Ruthenium (Ru), can be highly effective for C-H bond activation, a key step in some advanced synthetic routes. eurekalert.orglabmanager.com These catalysts can utilize molecular oxygen as the sole oxidant, making the process significantly greener. eurekalert.orglabmanager.com

Palladium-Based Catalysts: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Research into Pd-NHC (N-Heterocyclic Carbene) complexes, for instance, is opening new avenues for the direct amidation of esters and the α-arylation of aryl acetic acids. mdpi.comacs.org

Magnetic Nanoparticles: Catalysts immobilized on magnetic nanoparticles are an area of intense research. mdpi.com This approach combines the high surface area and reactivity of nanoparticles with the major advantage of easy separation from the reaction medium using an external magnet, facilitating catalyst reuse and contributing to a more sustainable process. mdpi.com

| Catalyst Type | Key Advantages | Potential Application for this compound Synthesis |

| Heterogeneous Catalysts | Easy separation, reusability, reduced waste mdpi.com | Greener esterification of 2,5-dimethylphenylacetic acid. |

| Immobilized Lipases | High selectivity, mild reaction conditions mdpi.com | Chiral synthesis or reactions requiring high functional group tolerance. |

| Bimetallic Oxide Clusters | High activity, use of O₂ as a green oxidant eurekalert.orglabmanager.com | Advanced C-H activation routes to form the aryl acetic acid core. |

| Palladium-NHC Complexes | Broad functional group tolerance, novel reactivity mdpi.com | Synthesis of amide derivatives from the methyl ester. |

| Magnetic Nanoparticles | Simple magnetic separation, high reusability mdpi.com | Efficient and easily recyclable catalytic systems for esterification. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The intersection of chemistry and artificial intelligence (AI) is a rapidly expanding frontier. Machine learning (ML) algorithms are being increasingly employed to predict reaction outcomes and optimize reaction conditions, a trend that will undoubtedly impact the synthesis of this compound.

Key applications of AI and ML include:

Reaction Optimization: ML models can analyze complex datasets from experimental runs to identify the optimal conditions (e.g., temperature, catalyst loading, reactant ratios) for maximizing yield and minimizing byproducts. aimspress.comresearchgate.net Algorithms like K-Nearest Neighbors (KNN) and Multilayer Perceptron (MLP) have been successfully used for optimizing transesterification reactions. aimspress.com

Predictive Modeling: AI can predict the outcomes of reactions that have not yet been performed. ijcce.ac.ir For example, models can be trained on large databases of known reactions to predict the yield of the esterification of 2,5-dimethylphenylacetic acid under a given set of conditions.

Feature Importance Analysis: ML models, such as XGBoost, can determine the relative importance of different reaction parameters. ijcce.ac.ir This helps chemists understand which factors have the most significant impact on the reaction outcome, guiding future experimental design. ijcce.ac.ir The transition to a data-driven approach in chemical synthesis promises to accelerate the discovery and optimization of manufacturing processes for compounds like this compound. researchgate.net

Q & A

Q. What are the standard synthetic routes for (2,5-dimethylphenyl)acetic acid methyl ester, and how can reaction conditions be optimized for purity?

The esterification of (2,5-dimethylphenyl)acetic acid with methanol in the presence of a catalytic acid (e.g., concentrated sulfuric acid) is a common method. Refluxing for 4–6 hours under anhydrous conditions ensures complete conversion . Post-reaction, purification via recrystallization from ethanol or fractional distillation is recommended to remove unreacted acid or side products. Monitoring reaction progress using thin-layer chromatography (TLC) or in situ FTIR to track ester C=O peak formation (~1740 cm⁻¹) is critical for optimization .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- 1H NMR : Expect aromatic protons as a multiplet (δ 6.6–7.2 ppm for 2,5-dimethyl substitution), a singlet for the methyl ester (δ ~3.6 ppm), and a singlet for the acetic acid methylene (δ ~3.4 ppm) .

- 13C NMR : The ester carbonyl appears at δ ~170 ppm, with aromatic carbons between 120–140 ppm .

- MS : Molecular ion peaks at m/z 208 (C₁₂H₁₆O₂) with fragmentation patterns confirming loss of methoxy (–OCH₃) or methyl groups .

Q. What solvent systems are suitable for chromatographic analysis of this compound?

Reverse-phase HPLC with a C18 column and mobile phases like methanol-water (70:30) or acetonitrile-water (65:35) are effective. For GC-MS, non-polar columns (e.g., DB-5) with temperature programming (start at 50°C, ramp 10°C/min to 250°C) yield optimal separation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for structurally similar arylacetic esters?

Discrepancies in NMR or MS data may arise from isomeric impurities or incorrect peak assignments. Strategies include:

- 2D NMR (COSY, HSQC) : To unambiguously assign aromatic proton coupling patterns and differentiate 2,5- from 3,5-dimethyl isomers .

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₂H₁₆O₂ vs. C₁₃H₁₈O₂) to rule out homologs .

- X-ray crystallography : For definitive structural confirmation if crystalline derivatives are accessible .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Kinetic studies : Monitor ester hydrolysis rates via HPLC under acidic (pH 2–4) or alkaline (pH 8–10) conditions at 25–60°C. Use pseudo-first-order kinetics to calculate degradation rate constants .

- Isotopic labeling : Introduce deuterated methanol (CD₃OH) during synthesis to track hydrolysis products via LC-MS .

Q. How can researchers design assays to evaluate the biological activity of this compound?

- In vitro enzyme inhibition : Screen against target enzymes (e.g., lipases or esterases) using fluorogenic substrates. Include controls with unsubstituted phenylacetic esters to assess substituent effects .

- Cellular toxicity assays : Use MTT or resazurin assays in mammalian cell lines (e.g., HEK293) at concentrations ≤100 µM, with DMSO as a solvent control .

Q. What strategies are effective for synthesizing fluorinated derivatives of this compound?

- Electrophilic fluorination : Use Selectfluor® or NFSI to introduce fluorine at the aromatic ring’s para position. Monitor regioselectivity via 19F NMR .

- Trifluoroacetylation : React the ester with trifluoroacetic anhydride (TFAA) to form trifluoroacetate derivatives, detectable via GC-MS with characteristic m/z fragments (e.g., CF₃CO⁺ at m/z 97) .